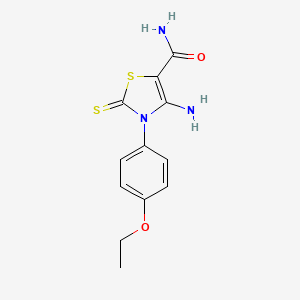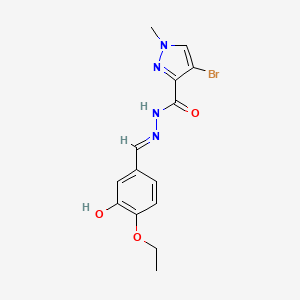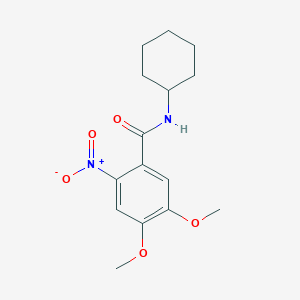
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a critical signaling enzyme that regulates various cellular processes, including cell growth, proliferation, and survival. LY294002 has been widely used in scientific research to investigate the role of PI3K in various biological processes.
Mecanismo De Acción
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide inhibits PI3K by binding to the ATP-binding site of the enzyme, thereby blocking its activity. This inhibition leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical signaling molecule that activates downstream signaling pathways such as Akt and mTOR. The inhibition of PI3K by N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide ultimately leads to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival. It has also been shown to induce apoptosis, a programmed cell death process, in cancer cells. N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been implicated in the regulation of glucose metabolism and insulin signaling. Additionally, N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide is its selectivity for PI3K. This selectivity allows researchers to specifically investigate the role of PI3K in various biological processes. Additionally, N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been shown to be effective in inhibiting PI3K in vitro and in vivo. However, one of the limitations of N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide is its potential for off-target effects. Researchers need to carefully design experiments to minimize the potential for off-target effects and ensure that the observed effects are due to PI3K inhibition.
Direcciones Futuras
There are several future directions for the use of N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide in scientific research. One potential area of research is the investigation of the role of PI3K in aging and age-related diseases. Another potential area of research is the development of more selective and potent PI3K inhibitors. Additionally, the use of N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide in combination with other drugs or therapies may enhance its effectiveness in treating various diseases.
Métodos De Síntesis
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 2-hydroxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride then undergoes a coupling reaction with 5-phenylisoxazole-3-carboxylic acid to form the desired product, N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been extensively used in scientific research to investigate the role of PI3K in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PI3K/Akt signaling pathway. N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has also been used to study the role of PI3K in insulin signaling and glucose metabolism. Additionally, N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been used to investigate the role of PI3K in neuronal function and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-7-8-15(20)13(9-11)18-17(21)14-10-16(22-19-14)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQHYPWNPZBPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203501 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-hydroxy-5-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)








